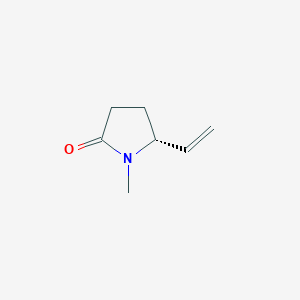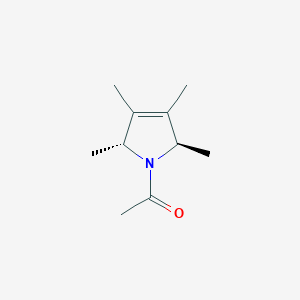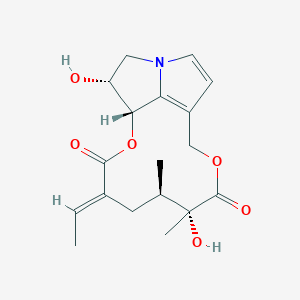
N-Butylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butylpiperazine-1-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPC is a cyclic amide that is synthesized by reacting butylamine with piperazine.
Mécanisme D'action
The mechanism of action of N-Butylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. N-Butylpiperazine-1-carboxamide has been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to modulate the activity of various receptors, including dopamine receptors and serotonin receptors.
Effets Biochimiques Et Physiologiques
N-Butylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Butylpiperazine-1-carboxamide can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various disorders, including cancer and Alzheimer's disease. In vivo studies have shown that N-Butylpiperazine-1-carboxamide can modulate the activity of various neurotransmitters, including dopamine and serotonin, which may be beneficial in the treatment of various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-Butylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. N-Butylpiperazine-1-carboxamide is also relatively inexpensive compared to other compounds with similar properties. However, N-Butylpiperazine-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. N-Butylpiperazine-1-carboxamide is also relatively toxic, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-Butylpiperazine-1-carboxamide. In medicinal chemistry, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a reagent in various reactions. Additionally, further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-Butylpiperazine-1-carboxamide is a promising compound that has potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-Butylpiperazine-1-carboxamide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
Applications De Recherche Scientifique
N-Butylpiperazine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a reagent in various reactions.
Propriétés
Numéro CAS |
118133-25-8 |
|---|---|
Nom du produit |
N-Butylpiperazine-1-carboxamide |
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
N-butylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-11-9(13)12-7-5-10-6-8-12/h10H,2-8H2,1H3,(H,11,13) |
Clé InChI |
GDLGILNCCMSFAX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1CCNCC1 |
SMILES canonique |
CCCCNC(=O)N1CCNCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
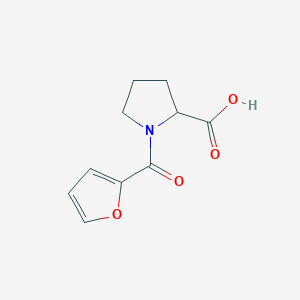
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)
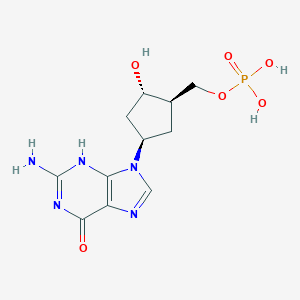
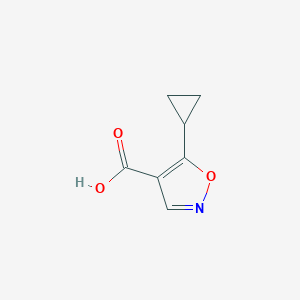
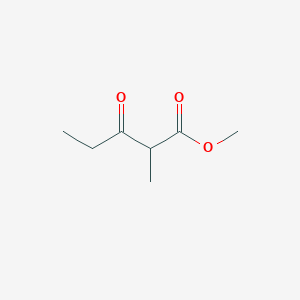
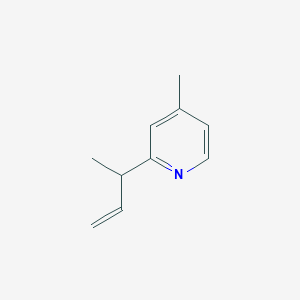

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)


